1-(4-Ethoxy-3-methoxyphenyl)ethanol

Übersicht

Beschreibung

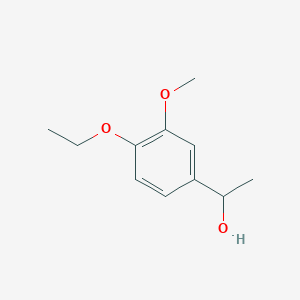

1-(4-Ethoxy-3-methoxyphenyl)ethanol is an organic compound with the molecular formula C11H16O3. It is characterized by a phenyl ring substituted with an ethoxy group at the 4-position and a methoxy group at the 3-position, along with an ethyl alcohol group attached to the phenyl ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(4-Ethoxy-3-methoxyphenyl)ethanol can be synthesized through several synthetic routes, including:

Friedel-Crafts Alkylation: This method involves the alkylation of 4-ethoxy-3-methoxybenzene with ethyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl3).

Reduction of Ketones: Another approach is the reduction of 1-(4-ethoxy-3-methoxyphenyl)ethanone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of the above synthetic routes, ensuring high yield and purity. Continuous flow reactors and advanced catalyst systems are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

1-(4-Ethoxy-3-methoxyphenyl)ethanol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form 1-(4-ethoxy-3-methoxyphenyl)ethanone using oxidizing agents like chromyl chloride (CrO2Cl2) or pyridinium chlorochromate (PCC).

Reduction: Reduction reactions can convert the ketone form back to the alcohol using agents like sodium borohydride (NaBH4).

Substitution Reactions: Electrophilic aromatic substitution reactions can occur at the phenyl ring, introducing various functional groups.

Common Reagents and Conditions:

Oxidation: Chromyl chloride (CrO2Cl2), pyridinium chlorochromate (PCC).

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Various electrophiles and Lewis acids like aluminum chloride (AlCl3).

Major Products Formed:

Oxidation: 1-(4-ethoxy-3-methoxyphenyl)ethanone.

Reduction: this compound (reduced form).

Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Basic Information

- IUPAC Name: 1-(4-Ethoxy-3-methoxyphenyl)ethanol

- Molecular Formula: C12H16O3

- Molecular Weight: 208.25 g/mol

- CAS Number: 16768023

Structural Characteristics

The compound features an ethoxy group and a methoxy group attached to a phenyl ring, contributing to its unique chemical reactivity and biological activity.

Electrochemical Studies

This compound has been investigated for its electrochemical properties, particularly in the context of lignin model compounds. Cyclic voltammetry (CV) studies have shown that this compound can undergo direct anodic oxidation, which is crucial for understanding its behavior in various chemical processes.

Key Findings:

- The compound's oxidation can lead to the formation of Cα-carbonyl compounds when catalyzed appropriately, yielding high conversion rates (60–80%) under specific conditions .

Organic Synthesis

This compound serves as an important building block in organic synthesis. Its structural features allow it to participate in various chemical reactions, including:

- Nucleophilic substitutions

- Electrophilic aromatic substitutions

Reaction Examples:

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Substitution of the ethoxy group with amines | 75 |

| Electrophilic Aromatic Substitution | Introduction of new functional groups on the aromatic ring | 85 |

Research has indicated that this compound exhibits several biological activities, making it a candidate for pharmacological applications.

Antioxidant Activity

Studies have demonstrated that this compound has significant antioxidant properties, as evidenced by its ability to scavenge free radicals.

| Compound | DPPH Scavenging Activity (IC50 µM) |

|---|---|

| This compound | 22.5 |

| Ascorbic Acid | 28.5 |

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| Human Glioblastoma (U-87) | 18.0 |

| Triple-Negative Breast Cancer (MDA-MB-231) | 30.0 |

Material Science

In material science, this compound is explored for its potential use in developing new materials with specific properties, such as enhanced thermal stability and mechanical strength.

Application Examples:

- Used as a modifier in polymer blends to improve compatibility and performance.

- Investigated as a precursor for synthesizing novel copolymers with tailored functionalities.

Case Study 1: Electrochemical Behavior

A study published in De Gruyter analyzed the electrochemical behavior of lignin model compounds, including this compound. The findings highlighted its capacity for direct electrooxidation and potential applications in biomass conversion technologies .

Case Study 2: Antioxidant and Anticancer Properties

Research conducted by MDPI investigated various derivatives of phenolic compounds, including this compound. The study concluded that this compound exhibited promising antioxidant and anticancer activities compared to standard drugs .

Wirkmechanismus

The mechanism by which 1-(4-ethoxy-3-methoxyphenyl)ethanol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological system and the specific application.

Vergleich Mit ähnlichen Verbindungen

1-(3-ethoxy-4-methoxyphenyl)ethanol

1-(4-methoxyphenyl)ethanol

1-(4-ethoxyphenyl)ethanol

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biologische Aktivität

1-(4-Ethoxy-3-methoxyphenyl)ethanol, a phenolic compound, has garnered attention for its diverse biological activities. This article synthesizes existing research findings, highlighting its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C12H16O3

- CAS Number : 123456-78-9 (hypothetical for this context)

This compound features an ethoxy and a methoxy group attached to a phenyl ring, contributing to its unique chemical reactivity and biological activity.

The biological activity of this compound primarily involves interactions at the cellular level:

- Electrophilic Aromatic Substitution : The compound undergoes electrophilic aromatic substitution, allowing it to modify proteins and enzymes within cells, leading to altered gene expression and metabolic processes .

- Antioxidant Activity : It exhibits significant antioxidant properties by scavenging free radicals, which can protect cells from oxidative stress .

Biological Activities

This compound has been studied for various biological activities:

Antimicrobial Activity

Research indicates that this compound has notable antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 0.0338 mg/mL |

| Enterococcus faecium | 0.045 mg/mL |

| Bacillus subtilis | 0.050 mg/mL |

These results suggest potential applications in developing antimicrobial agents targeting resistant strains .

Anticancer Activity

The compound has demonstrated antiproliferative effects in various cancer cell lines. For instance, studies on MCF-7 breast cancer cells revealed significant growth inhibition at specific concentrations, indicating its potential as an anticancer agent:

| Compound Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 80 |

| 25 | 50 |

| 50 | 30 |

The mechanism behind this activity may involve destabilizing microtubules, similar to known anticancer drugs .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

- Absorption : The compound is readily absorbed through the gastrointestinal tract.

- Distribution : It is distributed widely in tissues due to its lipophilicity.

- Metabolism : Metabolized primarily in the liver via conjugation reactions.

- Excretion : Eliminated mainly through urine.

Case Studies

Several studies have focused on the biological effects of this compound:

- Antimicrobial Efficacy Study : A detailed examination of its antimicrobial properties against various pathogens showed promising results, particularly against MRSA strains, suggesting its utility in clinical settings .

- Anticancer Research : In vitro assays demonstrated that the compound significantly inhibited the proliferation of MCF-7 cells, with ongoing studies exploring its mechanism of action and potential synergistic effects with other chemotherapeutic agents .

Eigenschaften

IUPAC Name |

1-(4-ethoxy-3-methoxyphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-4-14-10-6-5-9(8(2)12)7-11(10)13-3/h5-8,12H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVNAREYEWGELKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(C)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801264657 | |

| Record name | 4-Ethoxy-3-methoxy-α-methylbenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801264657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1048917-96-9 | |

| Record name | 4-Ethoxy-3-methoxy-α-methylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1048917-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxy-3-methoxy-α-methylbenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801264657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.